molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 2012-73-9

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid

Cat. No. B1222185
CAS RN: 2012-73-9
M. Wt: 298.4 g/mol
InChI Key: MGQNICQOOANLCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives involves several chemical reactions, yielding compounds with potential antimicrobial activities and other significant properties. Zhang Dan-shen (2009) described a method for synthesizing a similar compound, highlighting a condensation process involving 2-(4-hydroxyphenyl)acetyl chloride with an overall yield of about 38% (Zhang Dan-shen, 2009). K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) provided a protocol for synthesizing derivatives of this compound, demonstrating its effectiveness against various microbial pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).

Molecular Structure Analysis

The structural analysis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives reveals the significance of molecular docking studies in understanding their biological activities. The derivatives' structure-activity relationships indicate their potential in various biochemical applications, underscoring the importance of molecular structure in determining the compound's properties and efficacy (Nirmalan et al., 2016).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives are complex and varied. These reactions, such as the Michael addition and ring-closing metathesis, play a crucial role in forming the compound's structure and its functional properties. For example, D. Clive and Hua Cheng (2001) explored sequential ring-closing metathesis and radical cyclization, affording bicyclic products, indicating the compound's versatility in chemical reactions (Clive & Cheng, 2001).

Physical Properties Analysis

While the specific physical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not detailed in the available literature, general analysis methods such as IR, 1H NMR, and MS are commonly used to confirm the target compound's structure and purity. These analytical techniques ensure the synthesized compound meets the desired specifications and exhibits the expected physical properties (Zhang Dan-shen, 2009).

Chemical Properties Analysis

The chemical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives, including reactivity and stability, are influenced by their molecular structure. These properties are crucial for their potential biological activities and applications. The research by Nirmalan et al. (2016) on the antimicrobial studies of these compounds highlights the impact of chemical properties on their efficacy against microbial pathogens (Nirmalan et al., 2016).

Scientific Research Applications

As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .

As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .

properties

IUPAC Name

2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQNICQOOANLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173939
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid

CAS RN

2012-73-9
Record name Ici 53072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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